Sufugolix - 308831-61-0

Sufugolix

Catalog Number: EVT-285500
CAS Number: 308831-61-0
Molecular Formula: C36H31F2N5O4S
Molecular Weight: 667.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sufugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist (IC50 = 0.1 nM). Sufugolix inhibits GnRH-induced arachidonic acid release in CHO cells expressing human recombinant or monkey recombinant GnRH (IC50s = 0.1 and 10 nM, respectively), but not the rat GnRH receptor. It inhibits luteinizing hormone (LH) release stimulated by GnRH in monkey pituitary cells ex vivo (IC50 = 36 nM). Sufugolix (10 and 30 mg/kg) reduces increases in plasma LH following castration in male cynomolgus monkeys and lowers serum LH, estradiol, and progesterone levels in female cynomolgus monkeys when administered at a dose of 90 mg/kg.
Sufugolix, also known as TAK-013, is a non-peptide, orally-active, selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR) (IC50 = 0.1 and 0.06 nM for affinity and in vitro inhibition, respectively). It was under development for the treatment of endometriosis and uterine leiomyoma and reached phase II clinical trials for both of these indications, but was subsequently discontinued. It seems to have been supplanted by relugolix (TAK-385), which is also under development by Takeda for the treatment of these conditions and has a more favorable drug profile (including reduced cytochrome P450 inhibition and improved in vivo GnRHR antagonistic activity) in comparison.
Synthesis Analysis

The synthesis of sufugolix involves several key steps that focus on the modification of existing chemical frameworks to enhance its binding affinity and bioavailability. The compound's synthesis has been optimized through structure-activity relationship (SAR) studies that have identified critical modifications leading to improved efficacy.

  1. Key Modifications: The introduction of a terminal methoxyureido moiety at the R3 position significantly increased oral bioavailability. This modification is believed to enhance lipophilicity and membrane permeability through intramolecular hydrogen bonding .
  2. Synthetic Pathways: While specific synthetic routes are proprietary, general approaches in synthesizing similar compounds often involve:
    • Formation of key intermediates through reactions such as amination or acylation.
    • Utilization of coupling reactions to form the final product.
    • Purification techniques such as chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

The molecular structure of sufugolix is characterized by its complex arrangement that facilitates its interaction with the GnRHR.

  • Structural Features: The compound features a unique arrangement of aromatic rings and functional groups that contribute to its high affinity for the receptor. The presence of fluorine atoms enhances its pharmacological properties by increasing lipophilicity and stability .
  • Binding Affinity: Sufugolix exhibits an IC50 value of approximately 0.1 nM for receptor binding, indicating its potency as a GnRHR antagonist .
Chemical Reactions Analysis

Sufugolix undergoes several chemical reactions primarily related to its interaction with biological targets:

  • Receptor Binding: The primary reaction involves binding to the GnRHR, which inhibits the release of gonadotropins such as luteinizing hormone and follicle-stimulating hormone.
  • Metabolic Stability: Following administration, sufugolix is metabolized in vivo, where it may undergo hydrolysis or oxidation reactions that affect its pharmacokinetics and pharmacodynamics .
Mechanism of Action

Sufugolix functions as a non-competitive antagonist at the GnRHR:

  • Inhibition Mechanism: Unlike competitive antagonists, sufugolix binds to the receptor in a manner that prevents activation without competing with endogenous gonadotropin-releasing hormone. This results in sustained suppression of gonadotropin release even after discontinuation .
  • Pharmacological Effects: The drug's action leads to decreased levels of sex hormones, which is beneficial in treating conditions like endometriosis where hormonal regulation is critical.
Physical and Chemical Properties Analysis

Sufugolix possesses several notable physical and chemical properties:

  • Solubility: It exhibits moderate solubility in organic solvents, which aids in its formulation for oral administration.
  • Stability: The compound shows stability under physiological conditions but may be subject to degradation under extreme pH or temperature conditions .
  • LogP Value: The partition coefficient (LogP) indicates its lipophilicity, which is essential for oral bioavailability.
Applications

Sufugolix has significant scientific applications:

  • Research Tool: It serves as a model compound for studying GnRHR antagonists and their effects on reproductive health.
  • Therapeutic Potential: Although development was halted, sufugolix's mechanism offers insights into potential treatments for hormone-dependent disorders such as endometriosis and uterine fibroids .

Properties

CAS Number

308831-61-0

Product Name

Sufugolix

IUPAC Name

1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

Molecular Formula

C36H31F2N5O4S

Molecular Weight

667.7 g/mol

InChI

InChI=1S/C36H31F2N5O4S/c1-41(20-23-10-5-3-6-11-23)21-28-31-33(44)43(26-12-7-4-8-13-26)36(46)42(22-27-29(37)14-9-15-30(27)38)34(31)48-32(28)24-16-18-25(19-17-24)39-35(45)40-47-2/h3-19H,20-22H2,1-2H3,(H2,39,40,45)

InChI Key

UCQSBGOFELXYIN-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC2=C(SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4F)F)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)NOC

Solubility

Soluble in DMSO

Synonyms

5-(N-benzyl-N-methylaminomethyl)-1--(2,6-difluorobenzyl)-6-(4-(3-methoxyureido)phenyl)-3-phenylthieno(2,3-d)pyrimidine-2,4(1H,3H)-dione
TAK 013
TAK013

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4F)F)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)NOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.